6-(Aminomethyl)pyrazin-2-amine
Description
6-(Aminomethyl)pyrazin-2-amine is a pyrazine derivative featuring an aminomethyl substituent at the 6-position of the pyrazine ring. This highlights the utility of aminomethyl-substituted pyrazin-2-amine derivatives as intermediates in synthesizing complex bioactive molecules.
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
6-(aminomethyl)pyrazin-2-amine |
InChI |
InChI=1S/C5H8N4/c6-1-4-2-8-3-5(7)9-4/h2-3H,1,6H2,(H2,7,9) |
InChI Key |
QIABODWPJIHQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with aminomethylating agents. One common method is the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia, followed by reduction to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 6-(Aminomethyl)pyrazin-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different substituted pyrazines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
6-(Aminomethyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Pyrazin-2-amine Derivatives
Structural and Functional Group Variations
Pyrazin-2-amine derivatives exhibit diverse biological activities depending on substituent type, position, and physicochemical properties. Below is a comparative analysis of key compounds:
Table 1: Structural and Pharmacological Comparison
Key Trends and Research Findings
Substituent Position and Activity
- 6-Position Dominance : Substitutions at the 6-position are common in bioactive derivatives. For example, C-2 (ICMT inhibitor) and APA both feature bulky 6-substituents, which likely enhance target binding . In contrast, 3,5-dibromo-6-methylpyrazin-2-amine (3,5-dibromo substitution) may prioritize steric effects or halogen bonding .
- Aminomethyl Group: The aminomethyl group in 6-(Aminomethyl)pyrazin-2-amine provides a reactive site for further derivatization, as seen in pteridine synthesis . This group may also improve solubility compared to hydrophobic substituents like trifluoromethoxy (e.g., 6-(trifluoromethoxy)pyrazin-2-amine, MW 179.10 g/mol ).
Pharmacological Profiles
- Enzyme Inhibition : SHP099 demonstrates high potency as an SHP2 allosteric inhibitor, attributed to its piperidine substitution stabilizing an auto-inhibited protein conformation .
- Selective Cytotoxicity: APA selectively kills cancer cells with NAT2-slow acetylator phenotypes, leveraging metabolic differences between cancerous and normal cells .
- Anticancer Potential: While 6-(Aminomethyl)pyrazin-2-amine itself lacks direct activity data, its role in synthesizing pteridines (known for anticancer properties) suggests indirect therapeutic relevance .
Physicochemical Properties
- Halogenated Derivatives : Compounds like 3,5-dibromo-6-methylpyrazin-2-amine (MW 266.92 g/mol) and 6-chloro-N-cyclohexyl-N-methylpyrazin-2-amine (MW 225.72 g/mol) exhibit increased molecular weight and lipophilicity, which may influence blood-brain barrier penetration or metabolic stability .
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